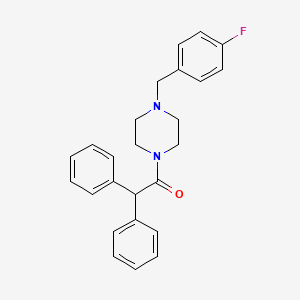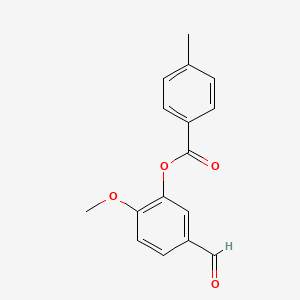
6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydroisoquinoline
Übersicht
Beschreibung
6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydroisoquinoline, also known as DNQX, is a potent competitive antagonist of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity, learning, and memory. DNQX is widely used in scientific research to study the function of AMPA receptors and their role in various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Local Anesthetic Activity and Acute Toxicity
Isoquinoline alkaloids, including derivatives like 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydroisoquinoline, are being explored for their local anesthetic activity. A study by Azamatov et al. (2023) synthesized a series of these compounds, revealing high local anesthetic activity in rabbit eyes, comparable or superior to lidocaine. The research also delved into the acute toxicity and structure–toxicity relationship of these derivatives, highlighting the potential of these compounds in future medical applications.
Stereochemical Studies
The structural and stereochemical aspects of isoquinoline derivatives have been a subject of research, as demonstrated by the work of Heydenreich et al. (2003). They focused on synthesizing and studying the stereochemistry of 1- and 2-phenyl-substituted 1,3-oxazino[4,3-a]isoquinoline derivatives, contributing valuable insights into the molecular configuration of these compounds.
Optically Active Derivatives
Research into optically active diaryl tetrahydroisoquinoline derivatives, as explored by Naicker et al. (2011), provides important information on the conformation and stereocontrol of these compounds. Such studies are significant for their potential applications in catalysis and asymmetric synthesis.
Antiarrhythmic Properties
The antiarrhythmic properties of isoquinoline derivatives, including compounds similar to 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydroisoquinoline, have been investigated. Markaryan et al. (2000) synthesized and studied various derivatives for their effects on the cardiovascular system, indicating the potential of these compounds in treating arrhythmic conditions.
Photophysical Properties
The study of the photophysical properties of isoquinoline solutions, as conducted by Dubouski et al. (2006), revealed insights into the spectral and luminescent behaviors of these compounds. This research is crucial for understanding the interaction of these molecules with light, which can have implications in various scientific fields, including photochemistry and materials science.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-15-9-11-6-7-18-17(14(11)10-16(15)23-2)12-4-3-5-13(8-12)19(20)21/h3-5,8-10H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVLSVNRCFDQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2C3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199375 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6,7-Dimethoxy-1-(3-nitrophenyl)-3,4-dihydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5881925.png)

![N-[3-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5881936.png)
![2-methyl-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5881937.png)

![2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5881957.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5881959.png)


![1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5881995.png)
